molecular formula C13H10N2OS2 B4237586 N-(2-methyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide

N-(2-methyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide

Cat. No. B4237586
M. Wt: 274.4 g/mol
InChI Key: VVZCMIMCJKOCNN-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide” is a biochemical used for proteomics research . The molecular formula is C12H12N2O2S and the molecular weight is 248.3 .


Molecular Structure Analysis

The molecular structure of “N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide” is represented by the formula C12H12N2O2S .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide” is 248.3 . Other physical and chemical properties like melting point, boiling point, density were not available in the sources I found.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, including N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide, have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Bacterial Activity

Benzothiazole derivatives have been associated with anti-bacterial activity . Changes in the functional group at the 2nd position of benzothiazole can induce a significant change in the biological activity of compounds .

Anti-Fungal Activity

Benzothiazole derivatives have also been investigated for their antifungal properties . The 2-aminobenzothiazoles, a class of benzothiazole derivatives, have been studied for their larvicidal and adulticidal activities against Aedes aeaegypti .

Anti-Cancer Activity

Benzothiazole derivatives have been associated with anti-cancer activity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Inflammatory Activity

Benzothiazole derivatives have been associated with anti-inflammatory activity . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Inhibitors of Matrix Metalloproteinases (MMPs)

A 6-(pin)B analogue of benzothiazole was reported as the synthetic intermediate for inhibitors of matrix metalloproteinases (MMPs) .

Treatment of Inflammatory Respiratory Diseases

The same 6-(pin)B analogue of benzothiazole was also reported for the treatment of inflammatory respiratory diseases .

8. Modulators of Aldosterone Synthase and/or 11-β Hydroxylase This 6-(pin)B analogue of benzothiazole has been used as modulators of aldosterone synthase and/or 11-β hydroxylase .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-14-10-5-4-9(7-12(10)18-8)15-13(16)11-3-2-6-17-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZCMIMCJKOCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329922
Record name N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

849525-05-9
Record name N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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